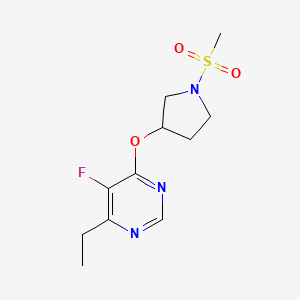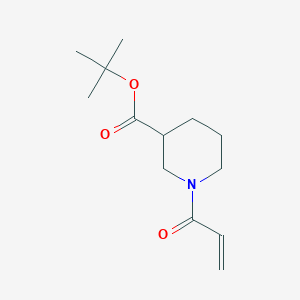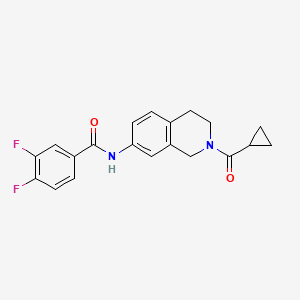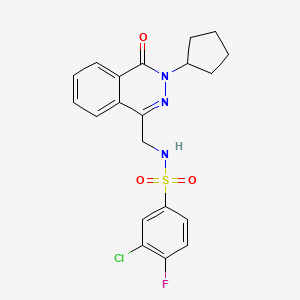
4-Ethyl-5-fluoro-6-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-5-fluoro-6-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyrimidine derivative and has been shown to have a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
This chemical compound has been explored in the synthesis of novel chromone-pyrimidine coupled derivatives. A study demonstrated the environmentally friendly synthesis of ethyl 4-(6-substituted-4-oxo-4H-chromen-3-yl)-6-methyl-2-thioxo/oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives. These derivatives showcased significant in vitro antibacterial and antifungal activities. The study provided insights into the antimicrobial selectivity and safety of these compounds, indicating potential as oral drug candidates due to their non-cytotoxic nature in human cancer cell lines and non-toxicity in acute oral toxicity studies (Tiwari et al., 2018).
Antitumor Activity
A novel series of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines were designed as nonclassical antifolates targeting both thymidylate and purine nucleotide biosynthesis. These compounds showed micromolar to submicromolar antiproliferative potencies against various tumor cell lines, suggesting potential for cancer treatment. The study indicated that these compounds could bind and inhibit key enzymes involved in cancer cell proliferation, offering a promising lead for further development of multitargeted antifolate antitumor agents (Liu et al., 2015).
Synthesis and Characterization
The compound's relevance extends to its role in the synthesis of amino-5-arylsulfonylpyrimidines, demonstrating its versatility in the generation of various biologically active molecules. These efforts underscore the importance of the compound in developing new pharmacophores with diverse biological activities (Santilli et al., 1971).
Antibacterial Agents Synthesis
Research into pyridonecarboxylic acids as antibacterial agents highlighted the synthesis of compounds with significant activity against various pathogens. This underlines the compound's utility in the discovery and development of new antibacterial agents, contributing to the ongoing effort to combat antibiotic-resistant bacteria (Egawa et al., 1984).
Wirkmechanismus
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases. The great interest in this saturated scaffold is enhanced by (1) the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, (2) the contribution to the stereochemistry of the molecule .
Eigenschaften
IUPAC Name |
4-ethyl-5-fluoro-6-(1-methylsulfonylpyrrolidin-3-yl)oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3O3S/c1-3-9-10(12)11(14-7-13-9)18-8-4-5-15(6-8)19(2,16)17/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLQCZUSNJOUNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-5-fluoro-6-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[(4-isocyanocyclohexyl)methyl]carbamate](/img/structure/B2828946.png)
![[2-(4-Butylanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2828947.png)
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2828950.png)


![1-(4-methylbenzo[d]thiazol-2-yl)azetidin-3-yl 3-(1H-tetrazol-1-yl)benzoate](/img/structure/B2828958.png)


![Ethyl 5-(3,3-dimethylbutanamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2828963.png)
![2-amino-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenol](/img/structure/B2828964.png)
![2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2828965.png)

![2,2-Dimethyl-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2828967.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2828968.png)